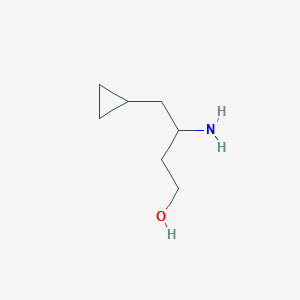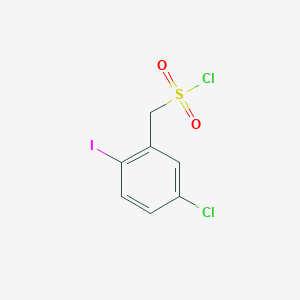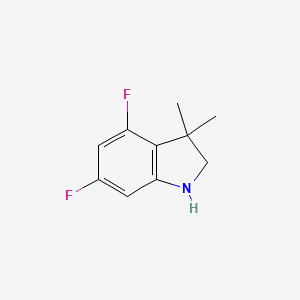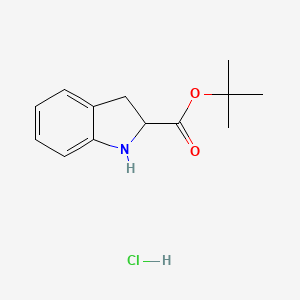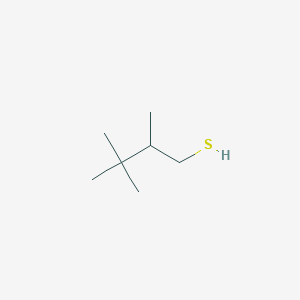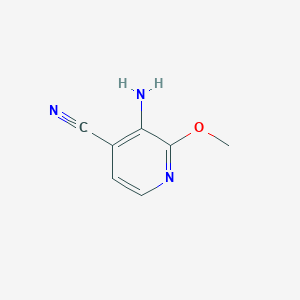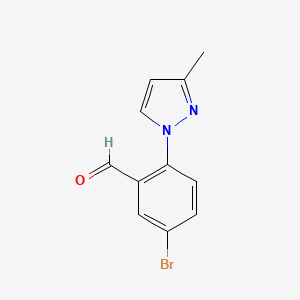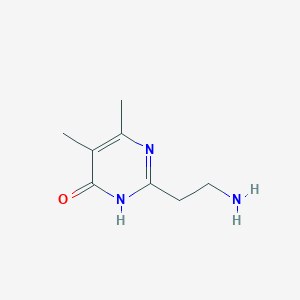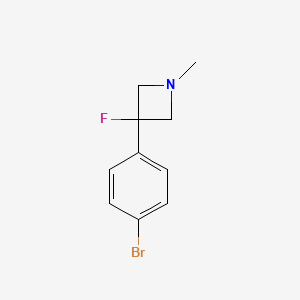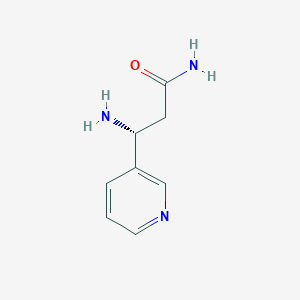
(3R)-3-Amino-3-(3-pyridyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(3-pyridyl)propanamide is a chemical compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group and a pyridyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-pyridyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-pyridinecarboxaldehyde with the chiral amine under mild acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with an appropriate acylating agent, such as acetic anhydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(3-pyridyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridyl group can undergo reduction to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxo derivatives, piperidine derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3R)-3-Amino-3-(3-pyridyl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(3-pyridyl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-(3-pyridyl)propanamide: The enantiomer of (3R)-3-Amino-3-(3-pyridyl)propanamide, which may have different biological activity and properties.
3-Amino-3-(2-pyridyl)propanamide: A structural isomer with the pyridyl group attached at a different position.
3-Amino-3-(4-pyridyl)propanamide: Another structural isomer with the pyridyl group attached at the fourth position.
Uniqueness
This compound is unique due to its specific chiral configuration and the position of the pyridyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(3R)-3-amino-3-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C8H11N3O/c9-7(4-8(10)12)6-2-1-3-11-5-6/h1-3,5,7H,4,9H2,(H2,10,12)/t7-/m1/s1 |
Clé InChI |
LMBINFGAFIHOIR-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=CN=C1)[C@@H](CC(=O)N)N |
SMILES canonique |
C1=CC(=CN=C1)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13074609.png)
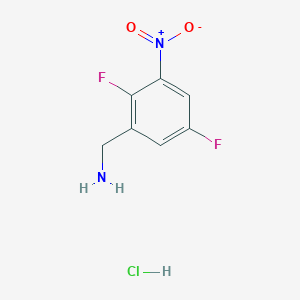
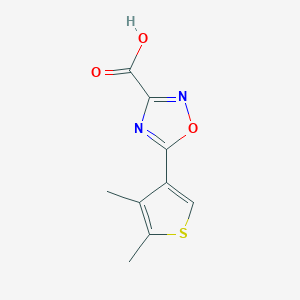
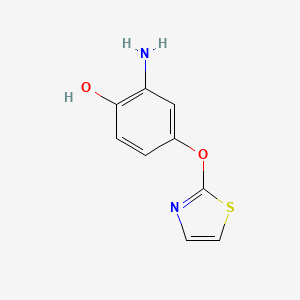
![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)
